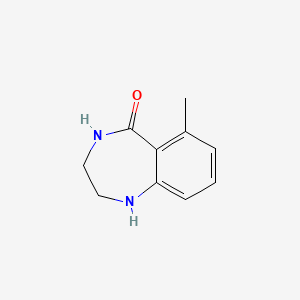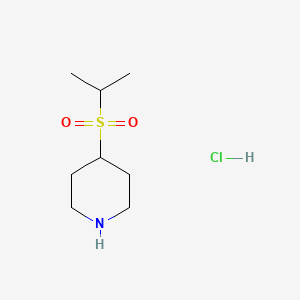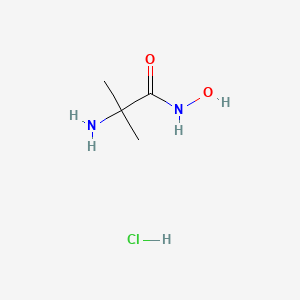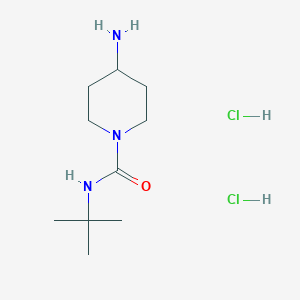![molecular formula C17H24N2O4 B1377251 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate CAS No. 1199792-80-7](/img/structure/B1377251.png)
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate
Overview
Description
Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate is a chemical compound with the CAS Number: 1199792-80-7. It has a molecular weight of 320.39 . The IUPAC name for this compound is tert-butyl ((1- ((((benzyloxy)carbonyl)amino)cyclopropyl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Dipeptide Synthesis
This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids in the formation of dipeptides. This is particularly useful in peptide synthesis where the Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups .
Ionic Liquid Formation
The compound is involved in the creation of room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have potential applications in organic synthesis as they can act as both reactants and reaction media, providing a controlled environment for selective reactions .
Organic Synthesis
In organic synthesis, the compound can be used as an intermediate or a building block. Its structure allows for multiple reactive sites, making it a versatile reagent for constructing complex organic molecules .
DNA-Based Hybrid Materials
MFCD27938790 may be used to create DNA-functionalized hybrid biomaterials. These materials can be programmed for targeted applications, such as biomedicine, clinical diagnosis, and the development of nanodevices. The compound’s ability to conjugate with DNA structures enhances the functionality and stability of these biomaterials .
Analytical Instrumentation
The compound’s derivatives could be applied in the design and optimization of analytical instruments. Its properties may improve the performance of sensors and detectors, especially in configurations that require discrete sensing of compounds .
Biologics Delivery Systems
MFCD27938790 might play a role in the development of novel delivery systems for biologics. For instance, it could be used in the design of actuators for smart pills or wearable devices that administer medication .
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDKXWODONWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)
![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)


![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)




